Tyrocidine A

Antimicrobial Peptides Membrane Biophysics Antibiotic Resistance

This highly purified Tyrocidine A is essential for studying rapid, pore-forming membrane disruption. Distinct from other peptides, it serves as a validated positive control for biophysical models of bacterial lysis. It is also an ideal scaffold for structure-activity relationship studies aimed at separating antimicrobial activity from hemolytic toxicity, and for advanced topical formulation research targeting resistant biofilms.

Molecular Formula C66H87N13O13
Molecular Weight 1270.5 g/mol
CAS No. 1481-70-5
Cat. No. B072360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTyrocidine A
CAS1481-70-5
SynonymsBrevicidin
Rapicidin
Tyrocidine
Tyrocidines
Molecular FormulaC66H87N13O13
Molecular Weight1270.5 g/mol
Structural Identifiers
SMILESCC(C)CC1C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(=O)N)CC4=CC=CC=C4)CC5=CC=CC=C5)CC6=CC=CC=C6
InChIInChI=1S/C66H87N13O13/c1-38(2)32-47-59(85)77-52(36-42-20-12-7-13-21-42)66(92)79-31-15-23-53(79)64(90)76-49(34-41-18-10-6-11-19-41)61(87)74-48(33-40-16-8-5-9-17-40)60(86)75-51(37-55(69)82)62(88)70-46(28-29-54(68)81)58(84)73-50(35-43-24-26-44(80)27-25-43)63(89)78-56(39(3)4)65(91)71-45(22-14-30-67)57(83)72-47/h5-13,16-21,24-27,38-39,45-53,56,80H,14-15,22-23,28-37,67H2,1-4H3,(H2,68,81)(H2,69,82)(H,70,88)(H,71,91)(H,72,83)(H,73,84)(H,74,87)(H,75,86)(H,76,90)(H,77,85)(H,78,89)/t45-,46-,47-,48+,49-,50-,51-,52+,53-,56-/m0/s1
InChIKeyGSXRBRIWJGAPDU-BBVRJQLQSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tyrocidine A (CAS 1481-70-5): Cyclic Decapeptide Antibiotic Baseline & Procurement Profile


Tyrocidine A (CAS 1481-70-5) is a naturally occurring, homodetic cyclic decapeptide antibiotic isolated from Brevibacillus brevis (formerly Bacillus brevis) [1]. As the major active constituent (40-60%) of the topical antibiotic complex tyrothricin, it is distinguished by its amphipathic β-sheet structure, which integrates a distinct hydrophobic face and a hydrophilic face [2]. This structural motif enables a non-specific, membrane-disruptive mechanism of action, wherein the peptide inserts into lipid bilayers, forming pores that rapidly depolarize and lyse target cells [3]. It is crucial to note that this non-specific membrane activity translates to high hemolytic activity and cytotoxicity, which strictly confines its use to in vitro research and topical investigational applications, as parenteral administration is highly toxic [4].

Tyrocidine A Procurement: Why Simple Substitution with In-Class Analogs is Not Feasible


Generic substitution within the tyrocidine/gramicidin family is scientifically unsound due to substantial, quantifiable differences in antimicrobial spectrum, mechanism, and potency. Even minor structural variations within the tyrocidine sub-class (e.g., Tyrocidine A vs. C) or between related classes (e.g., Tyrocidine A vs. Gramicidin S) result in divergent MIC values, kinetics of bacterial killing, and hemolytic profiles [1]. For instance, a single amino acid substitution in an analog ([Val6]-tyrocidine A) halves its antibacterial activity [2]. Similarly, Gramicidin S, while sharing 50% sequence identity with tyrocidines, operates through a distinct mechanism causing only mild lipid demixing and gradual depolarization, contrasting sharply with Tyrocidine A's rapid, pore-forming membrane disruption [3]. Consequently, the biological outcome is exquisitely sensitive to the exact peptide sequence, rendering generic replacement of Tyrocidine A with a related compound invalid for rigorous and reproducible research.

Tyrocidine A (CAS 1481-70-5): Comparative Evidence Guide for Scientific Selection


Tyrocidine A vs. Gramicidin S: Distinguishing Spectrum and Potency Against Gram-Positive Pathogens

Tyrocidine A demonstrates a distinct antimicrobial spectrum and superior potency against specific Gram-positive pathogens when compared to its structural homolog, Gramicidin S. In a direct head-to-head study, the MIC of Tyrocidine A against B. subtilis was 5.4 µg/mL, whereas Gramicidin S exhibited an MIC of 2 µg/mL [1]. More critically, this difference in potency is linked to a profound divergence in their mechanisms of action and kinetics of killing, as outlined in the next evidence item. This comparative MIC data is essential for selecting the correct peptide for antibiotic mechanism studies.

Antimicrobial Peptides Membrane Biophysics Antibiotic Resistance

Tyrocidine A vs. Gramicidin S: Mechanistic Differentiation by Membrane Depolarization Kinetics

The mechanism of action of Tyrocidine A is quantifiably distinct from that of Gramicidin S. A direct head-to-head comparison using a membrane potential-sensitive dye revealed that Tyrocidine A causes immediate and strong depolarization of B. subtilis cells, achieving a significant effect even at a sub-lethal concentration of 0.5× MIC [1]. In stark contrast, Gramicidin S at its full inhibitory concentration (1× MIC) induced only a gradual and partial depolarization [1]. This kinetic and mechanistic differentiation confirms that Tyrocidine A acts as a rapid pore-former, whereas Gramicidin S functions through a slower, less disruptive mechanism.

Mechanism of Action Membrane Potential Kinetics

Tyrocidine A vs. Gramicidin S: Defining the Distinction in Hemolytic Activity

A critical differentiating factor for Tyrocidine A is its high hemolytic activity, which directly restricts its utility to topical and in vitro applications, setting it apart from other antibiotics. While a direct, side-by-side hemolysis comparison with Gramicidin S is not available in a single source, the high hemolytic activity of both compounds is a well-established, class-level characteristic that limits their therapeutic use [REFS-1, REFS-2]. However, research has shown that the structural determinants of antibacterial and hemolytic activity in Tyrocidine A can be dissociated [3]. A specific analog (compound 1) with a modified d-Phe-Pro β-turn demonstrated approximately 30-fold reduced hemolysis compared to native Tyrocidine A, proving that the wild-type peptide's high toxicity is an intrinsic and targetable property, not an inevitable consequence of its amphipathic structure [4].

Cytotoxicity Hemolysis Therapeutic Index

Tyrocidine A as a Scaffold: Demonstrating Structure-Guided Improvement of Antimicrobial Activity

Tyrocidine A's value is not solely in its native activity, but as a structurally defined scaffold for generating analogs with improved properties. A study by Marques et al. (2007) demonstrated that systematic modification of Tyrocidine A could yield substantial gains in potency [1]. Their synthesized analogs, specifically analogs 2 and 5, exhibited a 2- to 8-fold increase in antibacterial activity against a panel of pathogenic Gram-positive bacteria when compared directly to the parent Tyrocidine A compound in the same assay [1]. This provides quantitative evidence that Tyrocidine A serves as a viable starting point for medicinal chemistry optimization.

Medicinal Chemistry Structure-Activity Relationship Antibacterial Discovery

Tyrocidine A vs. Polymyxin B: Gram-Negative Spectrum Differentiator and Scaffold for Cross-Class Enhancement

A key limitation of native Tyrocidine A is its poor activity against Gram-negative bacteria. This characteristic provides a point of differentiation from last-resort antibiotics like Polymyxin B and offers a specific rationale for its use in research. A study by Zhu et al. (2021) leveraged this limitation, using the structure of Polymyxin B as inspiration to engineer novel Tyrocidine A analogs with significantly enhanced activity against Gram-negative pathogens [1]. Their lead analog, peptide 8, with 5 positive charges, displayed potent activity against both Gram-negative and Gram-positive bacteria, while also achieving the complete elimination of hemolytic activity observed with the parent compound [1]. This demonstrates Tyrocidine A's role as a specific, modifiable scaffold that can be rationally re-engineered to acquire a desired property (Gram-negative activity) it natively lacks.

Gram-Negative Activity Peptide Engineering Cationicity

Tyrocidine A (CAS 1481-70-5): Recommended Research and Industrial Application Scenarios


Investigational Tool in Membrane Biophysics and Mechanistic Studies

Procurement of Tyrocidine A is specifically warranted for studies investigating the biophysics of lipid membrane disruption. As demonstrated by Wenzel et al. (2018), it acts as a classic, rapid pore-former, inducing immediate and strong depolarization at sub-MIC concentrations [1]. This is in stark contrast to other peptides like Gramicidin S, which cause gradual depolarization. Researchers investigating models of 'barrel-stave' or 'toroidal' pore formation, or comparing the kinetics of different membrane-active mechanisms, will find Tyrocidine A to be an indispensable and well-characterized positive control.

Medicinal Chemistry Scaffold for Structure-Activity Relationship (SAR) Studies

Tyrocidine A is a superior procurement choice as a starting scaffold for SAR studies aimed at decoupling antibacterial activity from hemolytic toxicity. Research has proven that modifications to its d-Phe-Pro β-turn can yield analogs with a ~30-fold reduction in hemolysis [2], and that increasing its cationicity can confer potent activity against Gram-negative pathogens while eliminating hemolysis entirely [3]. These quantifiable improvements validate Tyrocidine A as a versatile and highly tunable core structure for developing next-generation antimicrobial peptides. Its well-defined synthesis and structure make it ideal for systematic analog generation.

Model Compound for Research into Topical Antimicrobial Formulations and Biofilms

Given its high systemic toxicity but potent topical activity, Tyrocidine A is a valuable compound for research into topical antimicrobial formulations and wound care. Its mechanism of action, which involves disrupting membrane integrity, is directly relevant to eradicating biofilms [4]. Furthermore, its activity is known to be enhanced in synergistic combinations, such as with silver nanoparticles in patented wound-healing formulations [5]. For industrial R&D focused on topical creams, ointments, or advanced wound dressings targeting resistant pathogens, Tyrocidine A serves as a relevant and effective model active pharmaceutical ingredient (API).

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tyrocidine A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.